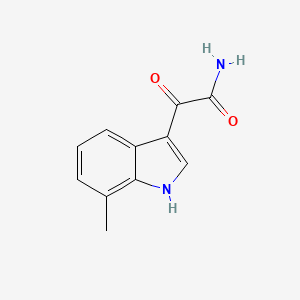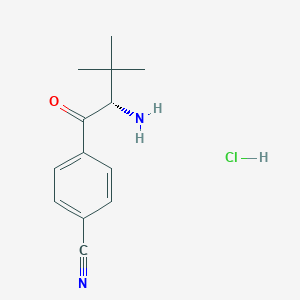
(S)-4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound is characterized by its unique structural features, including an amino group, a benzonitrile moiety, and a chiral center, which contribute to its distinct chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride typically involves multi-step organic reactions. One common approach is the condensation of 4-cyanobenzoyl chloride with (S)-2-amino-3,3-dimethylbutanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of (S)-4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as crystallization and chromatography ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
(S)-4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride has several applications in scientific research, including:
Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Chemical Biology: As a probe to study biological pathways and molecular interactions.
Industrial Chemistry: As a building block for the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of (S)-4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center and functional groups enable it to bind selectively to these targets, modulating their activity and triggering downstream biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activities.
4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile: The non-chiral version of the compound.
4-(2-Amino-3,3-dimethylbutanoyl)benzoic acid: A structurally related compound with a carboxylic acid group instead of a nitrile group.
Uniqueness
(S)-4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride is unique due to its chiral center, which imparts specific stereochemical properties and biological activities
Propriétés
Formule moléculaire |
C13H17ClN2O |
|---|---|
Poids moléculaire |
252.74 g/mol |
Nom IUPAC |
4-[(2S)-2-amino-3,3-dimethylbutanoyl]benzonitrile;hydrochloride |
InChI |
InChI=1S/C13H16N2O.ClH/c1-13(2,3)12(15)11(16)10-6-4-9(8-14)5-7-10;/h4-7,12H,15H2,1-3H3;1H/t12-;/m1./s1 |
Clé InChI |
XFSOFAHZSZZJFE-UTONKHPSSA-N |
SMILES isomérique |
CC(C)(C)[C@@H](C(=O)C1=CC=C(C=C1)C#N)N.Cl |
SMILES canonique |
CC(C)(C)C(C(=O)C1=CC=C(C=C1)C#N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




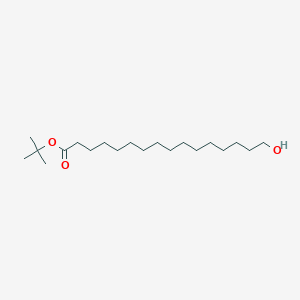

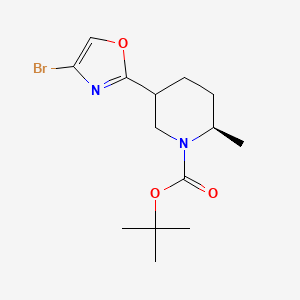


![2-[(4-Bromophenyl)methoxy]benzamide](/img/structure/B14044133.png)
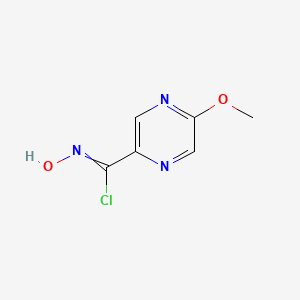
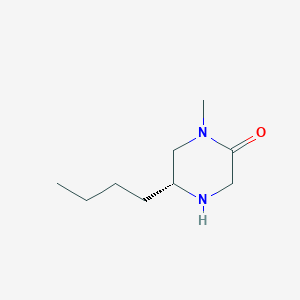
![Tert-butyl (3S)-3-(2-oxo-1,2-dihydro-3H-imidazo[4,5-B]pyridin-3-YL)pyrrolidine-1-carboxylate](/img/structure/B14044150.png)
